molecular formula C14H17ClN4OS2 B11481924 N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B11481924
M. Wt: 356.9 g/mol
InChI Key: VTIZWJLBRJFVGC-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide: is an organic compound with a complex structure that includes a chloropyridine moiety, an imidazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Chloropyridine Moiety: The starting material, 5-chloropyridine, is synthesized through chlorination of pyridine.

    Imidazole Ring Formation: The imidazole ring is formed by reacting 4-methylimidazole with 2-(methylsulfanyl)ethylamine under acidic conditions.

    Coupling Reaction: The chloropyridine and imidazole intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by reacting the coupled intermediate with acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloropyridine moiety, converting it to a more reactive pyridine derivative.

    Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

    Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)acetamide: Lacks the imidazole and sulfanyl groups, making it less complex and potentially less versatile.

    2-(methylsulfanyl)ethylimidazole: Lacks the chloropyridine moiety, which may reduce its ability to participate in certain reactions.

    4-methyl-5-(2-methylsulfanylethyl)-1H-imidazole: Similar in structure but lacks the chloropyridine and acetamide groups.

Uniqueness

N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields.

Properties

Molecular Formula

C14H17ClN4OS2

Molecular Weight

356.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H17ClN4OS2/c1-9-11(5-6-21-2)18-14(17-9)22-8-13(20)19-12-4-3-10(15)7-16-12/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)(H,16,19,20)

InChI Key

VTIZWJLBRJFVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Cl)CCSC

Origin of Product

United States

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